molecular formula C23H24N4O3 B11013564 trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11013564
M. Wt: 404.5 g/mol
InChI Key: LAXPJJOEUPOSFE-UHFFFAOYSA-N
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Description

trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide: is a complex organic compound that features a cyclohexane ring substituted with a carboxamide group, a benzotriazinone moiety, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzotriazinone Moiety: This can be achieved by reacting an appropriate hydrazine derivative with a carboxylic acid derivative under acidic conditions to form the benzotriazinone ring.

    Attachment to Cyclohexane Ring: The benzotriazinone moiety is then attached to a cyclohexane ring via a nucleophilic substitution reaction, often using a halogenated cyclohexane derivative.

    Introduction of the Acetylphenyl Group: The final step involves the acylation of the amine group on the cyclohexane ring with 4-acetylphenyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the benzotriazinone moiety, potentially converting it to a more reduced form such as a hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazinone and cyclohexane moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include hydrazine derivatives.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzotriazinone moiety may play a crucial role in binding to these targets, while the acetylphenyl group could enhance its affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its unique combination of functional groups. The presence of both a benzotriazinone moiety and an acetylphenyl group provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-15(28)17-10-12-19(13-11-17)24-22(29)18-8-6-16(7-9-18)14-27-23(30)20-4-2-3-5-21(20)25-26-27/h2-5,10-13,16,18H,6-9,14H2,1H3,(H,24,29)

InChI Key

LAXPJJOEUPOSFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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